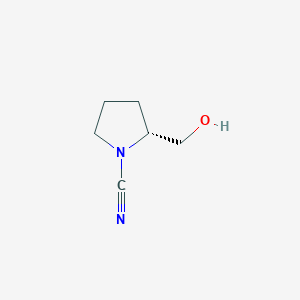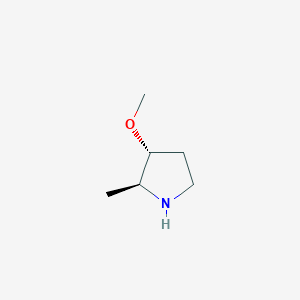![molecular formula C10H14N4O B13337748 (S)-8-(1-Methoxyethyl)-2-methylimidazo[1,2-b]pyridazin-7-amine](/img/structure/B13337748.png)
(S)-8-(1-Methoxyethyl)-2-methylimidazo[1,2-b]pyridazin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-8-(1-Methoxyethyl)-2-methylimidazo[1,2-b]pyridazin-7-amine is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the (S)-configuration indicates that the compound is optically active, which can be crucial for its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-8-(1-Methoxyethyl)-2-methylimidazo[1,2-b]pyridazin-7-amine typically involves multi-step organic reactions. One common method is the Gabriel Synthesis, which is used to produce primary amines from alkyl halides . This method ensures the selective creation of primary amines without the risk of over-alkylation.
Industrial Production Methods
Industrial production of this compound may involve the use of chiral catalysts to ensure the (S)-configuration. The process might include steps such as nitration, reduction, and cyclization to form the imidazo[1,2-b]pyridazine core. The exact conditions would depend on the desired yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-8-(1-Methoxyethyl)-2-methylimidazo[1,2-b]pyridazin-7-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Wissenschaftliche Forschungsanwendungen
(S)-8-(1-Methoxyethyl)-2-methylimidazo[1,2-b]pyridazin-7-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can act as an inhibitor or activator of specific enzymes.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-8-(1-Methoxyethyl)-2-methylimidazo[1,2-b]pyridazin-7-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity. The exact pathways involved depend on the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-7-(1-Methoxyethyl)-2-methylthiazolo[5,4-b]pyridin-6-amine: This compound shares a similar structure but has a thiazole ring instead of an imidazole ring.
Triazolopyridazine-based compounds: These compounds have similar biological activities and are used in medicinal chemistry.
Uniqueness
(S)-8-(1-Methoxyethyl)-2-methylimidazo[1,2-b]pyridazin-7-amine is unique due to its specific configuration and the presence of the imidazo[1,2-b]pyridazine core. This structure imparts distinct biological activities and makes it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C10H14N4O |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
8-[(1S)-1-methoxyethyl]-2-methylimidazo[1,2-b]pyridazin-7-amine |
InChI |
InChI=1S/C10H14N4O/c1-6-5-14-10(13-6)9(7(2)15-3)8(11)4-12-14/h4-5,7H,11H2,1-3H3/t7-/m0/s1 |
InChI-Schlüssel |
MOPXUSZZPROBDP-ZETCQYMHSA-N |
Isomerische SMILES |
CC1=CN2C(=N1)C(=C(C=N2)N)[C@H](C)OC |
Kanonische SMILES |
CC1=CN2C(=N1)C(=C(C=N2)N)C(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(Tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13337693.png)






![1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13337739.png)
![(4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B13337740.png)
![1-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)cyclopentan-1-ol](/img/structure/B13337745.png)
